Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their versatility in various chemical reactions and applications. The presence of both cyano and ester functional groups in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form enamines and other nitrogen-containing compounds.
Common Reagents and Conditions
Bases: Piperidine, sodium ethoxide
Solvents: Ethanol, methanol
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
The major products formed from the reactions of this compound include substituted cyanoacrylates, enamines, and other nitrogen-containing compounds .
Scientific Research Applications
Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in the development of bioactive molecules with antibacterial and antitumor properties.
Medicine: Explored for its role in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and other materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl 2-cyano-3-phenylprop-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized compounds with unique biological and chemical properties .
Properties
CAS No. |
90279-67-7 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-cyano-3-pentoxyprop-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-3-5-6-7-14-9-10(8-12)11(13)15-4-2/h9H,3-7H2,1-2H3 |
InChI Key |
FDICCSDYXLDFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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